Cas no 1006469-18-6 (1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid)

1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carboxylic acid, 1-(3-hydroxypropyl)-
- 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD06804855
- Inchi: 1S/C7H10N2O3/c10-3-1-2-9-5-6(4-8-9)7(11)12/h4-5,10H,1-3H2,(H,11,12)
- InChI Key: MAOHCPWBBFFQJB-UHFFFAOYSA-N
- SMILES: N1(CCCO)C=C(C(O)=O)C=N1
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-100MG |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 100MG |
¥ 864.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-10G |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 10g |
¥ 17,259.00 | 2023-03-31 | |
Chemenu | CM391238-1g |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95%+ | 1g |
$515 | 2023-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-500MG |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 500MG |
¥ 2,303.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559988-1g |
1-(3-Hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 98% | 1g |
¥6706 | 2023-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-250mg |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 250mg |
¥1386.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-10.0g |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 10.0g |
¥17259.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-500.0mg |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 500.0mg |
¥2303.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-5.0g |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 5.0g |
¥10355.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8706-100mg |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid |
1006469-18-6 | 95% | 100mg |
¥864.0 | 2024-04-26 |
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid
Professional Introduction to 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic Acid (CAS No. 1006469-18-6)
1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1006469-18-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic compound features a pyrazole core substituted with a hydroxypropyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural attributes of 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid contribute to its potential applications in drug discovery and development. The presence of both hydroxyl and carboxylic acid functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored pharmacological properties. Such modifications are crucial for optimizing drug efficacy, solubility, and metabolic stability.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the pyrazole scaffold exhibit properties relevant to immunomodulation, anti-inflammatory, and anticancer effects. The hydroxypropyl substituent in 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid may enhance binding affinity to biological targets, thereby improving therapeutic outcomes.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of novel pharmacophores. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as diabetes and hyperlipidemia. The carboxylic acid group provides a site for further functionalization, allowing chemists to explore acylation reactions that yield derivatives with enhanced bioavailability.
The hydroxyl group in 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid also facilitates interactions with polar biological molecules, making it a valuable component in designing prodrugs. Prodrugs are pharmacologically inactive precursors that are metabolically converted into active drugs within the body. This approach is particularly useful for improving drug delivery systems, ensuring targeted release, and minimizing side effects.
Advances in computational chemistry have further highlighted the potential of 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid as a scaffold for drug design. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These studies often involve comparing its binding affinities with known active compounds, which helps in refining its structure for optimal pharmacological performance.
In the context of medicinal chemistry, the synthesis of derivatives from 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid has been explored using innovative synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have been employed to introduce additional functional groups while maintaining the core pyrazole structure. Such methodologies underscore the compound's versatility and its importance in modern drug development pipelines.
The compound's utility extends beyond academic research; it has found applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. HTS platforms often rely on libraries of structurally diverse compounds, and 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid serves as a valuable building block in these libraries due to its unique chemical properties.
Ethical considerations are also integral to the use of such compounds in pharmaceutical research. Ensuring that synthetic pathways are sustainable and environmentally friendly is increasingly important. Researchers are exploring green chemistry principles to minimize waste and reduce energy consumption during the synthesis of 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid, aligning with global efforts to promote sustainable practices in the chemical industry.
The future prospects for 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid remain promising as new methodologies and technologies continue to emerge. Advances in artificial intelligence (AI) and machine learning (ML) are expected to accelerate the discovery of novel derivatives by predicting their biological activities before experimental synthesis. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computer scientists.
In conclusion, 1-(3-hydroxypropyl)-1H-pyrazole-4-carboxylic acid(CAS No. 1006469-18-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in drug discovery and development. As research continues to evolve, this compound will likely play an increasingly important role in addressing complex medical challenges through innovative synthetic and computational strategies.
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